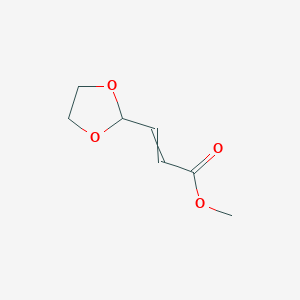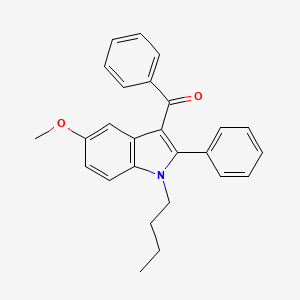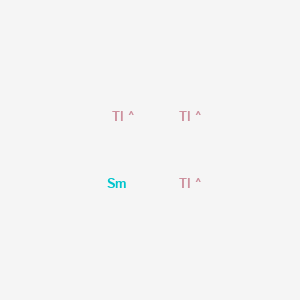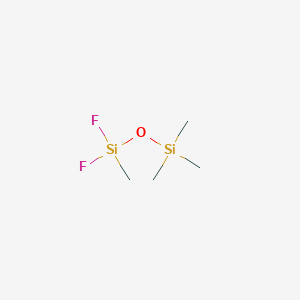
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two fluorine atoms and a siloxane backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane, followed by fluorination. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or organometallic compounds.
Hydrosilylation: Often catalyzed by platinum-based catalysts under mild conditions.
Major Products:
Substitution Reactions: Yield a variety of organosilicon compounds with different functional groups.
Hydrosilylation: Produces siloxane derivatives with enhanced properties for industrial applications.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the development of bio-compatible materials and drug delivery systems.
Medicine: For the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in selective chemical transformations. The compound’s ability to form stable bonds with other elements makes it a versatile reagent in both organic and inorganic chemistry.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyldisiloxane: Lacks fluorine atoms but shares a similar siloxane backbone.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of fluorine atoms.
Uniqueness: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective chemical reactions.
Propiedades
Número CAS |
56998-71-1 |
|---|---|
Fórmula molecular |
C4H12F2OSi2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
difluoro-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C4H12F2OSi2/c1-8(2,3)7-9(4,5)6/h1-4H3 |
Clave InChI |
JNWDFKPOSCSZIO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


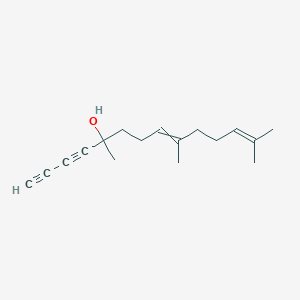
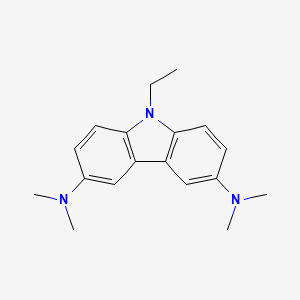
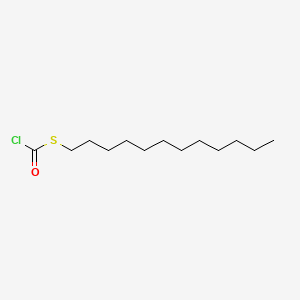
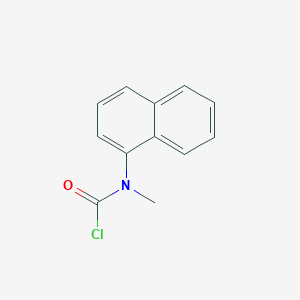
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
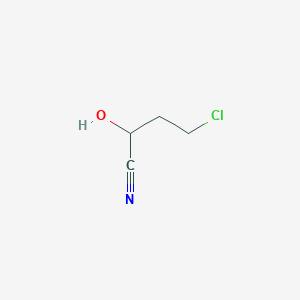
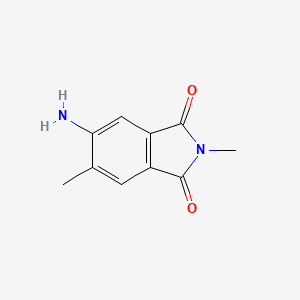
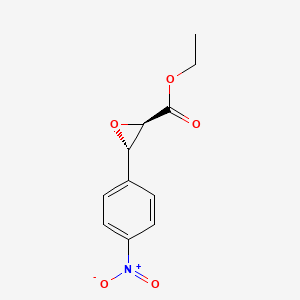
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
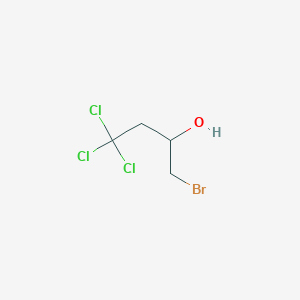
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
